1: Knoll J, Miklya I. Longevity study with low doses of selegiline/(-)-deprenyl and (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine (BPAP). Life Sci. 2016 Dec 15;167:32-38. doi: 10.1016/j.lfs.2016.10.023. Epub 2016 Oct 22. PubMed PMID: 27777099.
2: Miklya I. The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015). Mol Psychiatry. 2016 Nov;21(11):1499-1503. doi: 10.1038/mp.2016.127. Epub 2016 Aug 2. Review. PubMed PMID: 27480491.
3: Horváthová F, Danielisová V, Domoráková I, Solár P, Rybárová S, Hodorová I, Mihalik J. The effect of R-(-)-deprenyl administration on antioxidant enzymes in rat testis. Eur J Pharmacol. 2016 Oct 5;788:21-28. doi: 10.1016/j.ejphar.2016.06.015. Epub 2016 Jun 9. PubMed PMID: 27292162.
4: Buccino P, Kreimerman I, Zirbesegger K, Porcal W, Savio E, Engler H. Automated radiosynthesis of [(11)C]L-deprenyl-D2 and [(11)C]D-deprenyl using a commercial platform. Appl Radiat Isot. 2016 Apr;110:47-52. doi: 10.1016/j.apradiso.2015.12.051. Epub 2015 Dec 24. PubMed PMID: 26760951.
5: Kalász H, Magyar K, Szőke É, Adeghate E, Adem A, Hasan MY, Nurulain SM, Tekes K. Metabolism of selegiline [(-)-deprenyl)]. Curr Med Chem. 2014;21(13):1522-30. Review. PubMed PMID: 24350849.
6: Lesniak A, Aarnio M, Jonsson A, Norberg T, Nyberg F, Gordh T. High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. Life Sci. 2016 May 1;152:231-7. doi: 10.1016/j.lfs.2016.03.058. Epub 2016 Apr 5. PubMed PMID: 27058977.
7: Parkinson Study Group. Effects of tocopherol and deprenyl on the progression of disability in early Parkinson's disease. N Engl J Med. 1993 Jan 21;328(3):176-83. PubMed PMID: 8417384.
8: Mihalik J, Mašlanková J, Solár P, Horváthová F, Hubková B, Almášiová V, Šoltés J, Švaňa M, Rybárová S, Hodorová I. The effect of R-(-)-deprenyl administration on reproductive parameters of rat males. Eur J Pharmacol. 2015 May 5;754:148-52. doi: 10.1016/j.ejphar.2015.02.030. Epub 2015 Feb 26. PubMed PMID: 25725114.
9: Ryu I, Ryu MJ, Han J, Kim SJ, Lee MJ, Ju X, Yoo BH, Lee YL, Jang Y, Song IC, Chung W, Oh E, Heo JY, Kweon GR. L Deprenyl exerts cytotoxicity towards acute myeloid leukemia through inhibition of mitochondrial respiration. Oncol Rep. 2018 Dec;40(6):3869-3878. doi: 10.3892/or.2018.6753. Epub 2018 Oct 1. PubMed PMID: 30272370.
10: Miklya I. Essential difference between the pharmacological spectrum of (-)-deprenyl and rasagiline. Pharmacol Rep. 2014 Jun;66(3):453-8. doi: 10.1016/j.pharep.2013.11.003. Epub 2014 Apr 3. PubMed PMID: 24905523.
11: Yohn SE, Reynolds S, Tripodi G, Correa M, Salamone JD. The monoamine-oxidase B inhibitor deprenyl increases selection of high-effort activity in rats tested on a progressive ratio/chow feeding choice procedure: Implications for treating motivational dysfunctions. Behav Brain Res. 2018 Apr 16;342:27-34. doi: 10.1016/j.bbr.2017.12.039. Epub 2017 Dec 29. PubMed PMID: 29292157.
12: Knoll J, Baghy K, Eckhardt S, Ferdinandy P, Garami M, Harsing LG Jr, Hauser P, Mervai Z, Pocza T, Schaff Z, Schuler D, Miklya I. A longevity study with enhancer substances (selegiline, BPAP) detected an unknown tumor-manifestation-suppressing regulation in rat brain. Life Sci. 2017 Aug 1;182:57-64. doi: 10.1016/j.lfs.2017.06.010. Epub 2017 Jun 13. PubMed PMID: 28623006.
13: Magyar K, Szende B. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology. 2004 Jan;25(1-2):233-42. Review. PubMed PMID: 14697898.
14: Knoll J. Rationale for (-)deprenyl (selegiline) medication in Parkinson's disease and in prevention of age-related nigral changes. Biomed Pharmacother. 1995;49(4):187-95. Review. PubMed PMID: 7669938.
15: Szende B, Barna G, Magyar K. Cytoprotective effect of (-)-deprenyl, (-)desmethyl-deprenyl and (-)deprenyl-N-oxide on glutathione depleted A-2058 melanoma cells. J Neural Transm (Vienna). 2010 Jun;117(6):695-8. doi: 10.1007/s00702-010-0413-8. Epub 2010 May 9. PubMed PMID: 20454984.
16: Lange KW, Riederer P, Youdim MB. Biochemical actions of l-deprenyl (selegiline). Clin Pharmacol Ther. 1994 Dec;56(6 Pt 2):734-41. Review. PubMed PMID: 7995015.
17: Burke WJ, Roccaforte WH, Wengel SP, Bayer BL, Ranno AE, Willcockson NK. L-deprenyl in the treatment of mild dementia of the Alzheimer type: results of a 15-month trial. J Am Geriatr Soc. 1993 Nov;41(11):1219-25. Review. PubMed PMID: 8227897.
18: Löscher W, Lehmann H. L-deprenyl (selegiline) exerts anticonvulsant effects against different seizure types in mice. J Pharmacol Exp Ther. 1996 Jun;277(3):1410-7. PubMed PMID: 8667204.
19: Schneider LS, Tariot PN, Goldstein B. Therapy with l-deprenyl (selegiline) and relation to abuse liability. Clin Pharmacol Ther. 1994 Dec;56(6 Pt 2):750-6. Review. PubMed PMID: 7995017.
20: Magyar K, Pálfi M, Tábi T, Kalász H, Szende B, Szöko E. Pharmacological aspects of (-)-deprenyl. Curr Med Chem. 2004 Aug;11(15):2017-31. Review. PubMed PMID: 15279565.